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molecular formula C8H11BrN2O2 B8678770 3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol

3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol

Cat. No. B8678770
M. Wt: 247.09 g/mol
InChI Key: OBLTXCKPRRSTRD-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

A stirred solution of 2,6-dibromopyridine (0.76 g, 3.20 mmol), 1-amino-2,3-dihydroxypropane (0.29 g, 3.20 mmol) and DIPEA (0.56 mL, 3.24 mmol) in toluene (3.2 mL) was heated to 160° C. under microwave irradiation in a sealed tube for 2 h, and then concentrated in vacuo. Water (5 mL) was added, the mixture sonicated for 10 minutes, and then filtered through Celite®. The filtrate was concentrated in vacuo to yield the title compound (0.239 g, 30%) as a white solid that was used without further purification. δH (DMSO-d6) 7.29-7.18 (1H, m), 6.92-6.79 (1H, m), 6.61 (1H, d, J 7.3 Hz), 6.51 (1H, d, J 8.3 Hz), 4.79 (1H, d, J 4.9 Hz), 4.58 (1H, t, J 5.8 Hz), 3.65-3.54 (1H, m), 3.15-3.04 (1H, m). Exchangeable protons were not observed. LCMS (ES+) 247.0 and 249.0 (1:1 ratio) (M+H)+, RT 2.07 minutes (Method 1).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH2:9][CH2:10][CH:11]([OH:14])[CH2:12][OH:13].CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[Br:8][C:4]1[N:3]=[C:2]([NH:9][CH2:10][CH:11]([OH:14])[CH2:12][OH:13])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
0.29 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
0.56 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (5 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture sonicated for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.239 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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